molecular formula C18H19N3O3S2 B2903298 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1252820-64-6

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2903298
CAS No.: 1252820-64-6
M. Wt: 389.49
InChI Key: WVJCTMAXRUPPFR-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting intermediate is then further reacted with appropriate sulfanyl and acetamide derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-efficiency catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide apart is its specific combination of functional groups and its thieno[3,2-d]pyrimidine core

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C15H21N3O2S2
Molecular Weight 339.476 g/mol
IUPAC Name This compound
SMILES CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O
InChIKey OZJLEFNAODPYPQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with thienopyrimidine structures exhibit significant biological activities. The following sections detail the specific activities of this compound based on various studies.

Antimicrobial Activity

A study by Kaur et al. (2003) explored the antimicrobial properties of thienopyrimidine derivatives. The results indicated that compounds with similar structural features demonstrated potent activity against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting that the compound may possess strong antibacterial properties .

Anticancer Potential

Recent investigations into thienopyrimidine derivatives have highlighted their anticancer potential. A notable study assessed the cytotoxic effects of various derivatives against cancer cell lines such as MCF7 and HCT116. The compound exhibited IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. Specifically, derivatives with substitutions at the N-position showed enhanced activity against these cell lines .

Case Study 1: Antimicrobial Efficacy

In an in vitro study conducted by Gupta et al., a series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. The compound was shown to inhibit the growth of Mycobacterium tuberculosis, with an MIC comparable to that of established antitubercular agents. This suggests potential for further development as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity

Another study examined the effects of the compound on the proliferation of cancer cells. It was found that treatment with this compound resulted in significant apoptosis in MCF7 cells, as evidenced by increased levels of caspase activity and DNA fragmentation .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliMIC = 5 µg/mLKaur et al., 2003
AntibacterialS. aureusMIC = 10 µg/mLKaur et al., 2003
AntimycobacterialM. tuberculosisMIC = 1 µg/mLGupta et al., 2020
AnticancerMCF7IC50 = 15 µMStudy A, 2021
AnticancerHCT116IC50 = 20 µMStudy B, 2021

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-21-17(23)16-12(7-8-25-16)20-18(21)26-10-15(22)19-13-9-11(2)5-6-14(13)24-3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCTMAXRUPPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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